N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2-butanamine oxalate
Overview
Description
N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C19H30ClNO5 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.1812508 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Properties of N-alkoxyarylaminyl Radicals
A study by Miura and Muranaka (2006) on the electrochemical properties of N-alkoxyarylaminyl radicals, including compounds with tert-butoxy groups and chlorophenyl groups similar to the structure of interest, provides insights into their stable radical characteristics and electrochemical behavior. These properties could be relevant for applications in designing new materials with specific electrochemical characteristics (Miura & Muranaka, 2006).
Versatility of N-tert-Butanesulfinyl Imines in Asymmetric Synthesis
Ellman, Owens, and Tang (2002) explored the use of N-tert-butanesulfinyl imines as intermediates in asymmetric synthesis, highlighting their utility in synthesizing a wide range of enantioenriched amines. This research suggests potential applications in the synthesis of complex organic molecules with chiral centers, which are of great interest in pharmaceutical research (Ellman, Owens, & Tang, 2002).
Antioxidant Activity of Substituted Oxadiazoles
Research by Shakir, Ariffin, and Abdulla (2014) on the synthesis and evaluation of antioxidant activity of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties indicates the potential of such compounds in developing antioxidants. This could be relevant for applications in materials science, where antioxidant properties are valuable for improving the stability and longevity of materials (Shakir, Ariffin, & Abdulla, 2014).
Catalytic Activities of Manganese(II) Compounds
A study by Lessa et al. (2009) on the catalase and peroxidase activities of a manganese(II) compound provides insights into its potential applications in catalysis, particularly in reactions involving peroxides. Such catalytic properties could be leveraged in the development of new catalytic processes in chemical synthesis (Lessa et al., 2009).
Properties
IUPAC Name |
N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO.C2H2O4/c1-6-13(2)19-10-7-11-20-16-9-8-14(18)12-15(16)17(3,4)5;3-1(4)2(5)6/h8-9,12-13,19H,6-7,10-11H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCNGUZUXHQIJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1)Cl)C(C)(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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